2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzofuran moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature The benzofuran moiety can be synthesized via cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the oxadiazole ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have been studied for their pharmacological properties.
2-amino-1,3,4-oxadiazole derivatives: Known for their antibacterial activity.
Uniqueness
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H25N3O6S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C23H25N3O6S/c1-6-26(7-2)33(27,28)18-8-9-20-19(13-18)14(3)21(31-20)23-24-22(25-32-23)15-10-16(29-4)12-17(11-15)30-5/h8-13H,6-7H2,1-5H3 |
InChI Key |
JOENPJLUUWRWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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